molecular formula C11H13BrClNS B13758885 5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride CAS No. 22964-02-9

5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride

Cat. No.: B13758885
CAS No.: 22964-02-9
M. Wt: 306.65 g/mol
InChI Key: VLNWDJONOVINKT-UHFFFAOYSA-N
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Description

5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-methylbenzo(b)thiophene-2-methanamine
  • 5-Bromo-3-methylbenzo(b)thiophene
  • Benzo(b)thiophene-3-ethylamine

Uniqueness

5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

22964-02-9

Molecular Formula

C11H13BrClNS

Molecular Weight

306.65 g/mol

IUPAC Name

2-(5-bromo-1-benzothiophen-3-yl)ethyl-methylazanium;chloride

InChI

InChI=1S/C11H12BrNS.ClH/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11;/h2-3,6-7,13H,4-5H2,1H3;1H

InChI Key

VLNWDJONOVINKT-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCC1=CSC2=C1C=C(C=C2)Br.[Cl-]

Origin of Product

United States

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